(S)-(-)-alpha-Methylbenzyl isocyanide chemical properties
(S)-(-)-alpha-Methylbenzyl isocyanide chemical properties
[1]
Executive Summary
(S)-(-)-alpha-Methylbenzyl isocyanide (CAS: 21872-32-2) is a pivotal chiral building block in asymmetric organic synthesis.[1] Distinct from its isocyanate analog, this isocyanide functionality (-NC) enables unique multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, facilitating the rapid assembly of complex peptidomimetics and chiral heterocycles. This guide provides a rigorous technical profile, synthesis protocols, and handling procedures designed to maintain the compound's stereochemical integrity and ensure operator safety.
CRITICAL DISTINCTION: Do not confuse with (S)-(-)-alpha-Methylbenzyl isocyanate (CAS: 14649-03-7).[2] The isocyanide bears the isocyano group (-N≡C) and exhibits distinct reactivity and odor profiles compared to the isocyanate (-N=C=O).[3]
Part 1: Physicochemical Profile[4][5]
The following data characterizes high-purity (S)-(-)-alpha-Methylbenzyl isocyanide.
| Property | Value | Notes |
| CAS Number | 21872-32-2 | Specific to the (S)-enantiomer. |
| Molecular Formula | C₉H₉N | |
| Molecular Weight | 131.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization. |
| Density | 0.97 g/mL at 25 °C | Less dense than water. |
| Boiling Point | ~220 °C (lit.[4] atm. equiv.) | Practical: Distill under high vacuum (<1 mmHg) at <100 °C to prevent decomposition. |
| Refractive Index | ||
| Optical Rotation | High sensitivity to racemization if stored improperly. | |
| Solubility | Soluble in DCM, CHCl₃, THF, MeOH | Decomposes in aqueous acid. |
| Odor | Pungent, foul | Characteristic of isocyanides; detectable at ppb levels. |
Part 2: Synthesis & Preparation[6][7]
Core Methodology: Formamide Dehydration
The most reliable method for synthesizing chiral isocyanides without racemization is the dehydration of the corresponding formamide using Phosphorus Oxychloride (POCl₃) and a tertiary amine base.
Precursor: (S)-N-(1-Phenylethyl)formamide Reagents: POCl₃, Triethylamine (Et₃N), Dichloromethane (DCM) Conditions: 0 °C to -5 °C (Strict temperature control required)
Step-by-Step Protocol
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and nitrogen inlet.
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Solvation: Dissolve (S)-N-(1-Phenylethyl)formamide (1.0 equiv) in anhydrous DCM (0.5 M concentration). Add Et₃N (5.0 equiv).
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Cooling: Cool the solution to -5 °C using an ice/salt bath.
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Addition: Dropwise add POCl₃ (1.1 equiv) over 30 minutes. Critical: Maintain internal temperature below 0 °C. Exotherms promote racemization.
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Reaction: Stir at 0 °C for 60 minutes. Monitor by TLC (disappearance of formamide).
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Quenching: Pour the reaction mixture into an ice-cold saturated Na₂CO₃ solution. Stir vigorously for 15 minutes to hydrolyze excess POCl₃.
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Extraction: Separate the organic layer. Wash with water (2x) and brine (1x).
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Drying: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at <30 °C.
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Purification: Flash chromatography on basic alumina (to prevent acid-catalyzed polymerization) or vacuum distillation.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow emphasizing temperature control to prevent racemization.
Part 3: Reactivity & Mechanistic Insight
The Ugi Four-Component Reaction (U-4CR)
(S)-(-)-alpha-Methylbenzyl isocyanide is a "convertible" isocyanide. In the Ugi reaction, it serves as a chiral auxiliary that can be retained or cleaved depending on the desired target.
Components:
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Amine: R¹-NH₂
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Carbonyl: R²-CHO (Aldehyde)
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Acid: R³-COOH
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Isocyanide: (S)-CH(CH₃)Ph-NC
Mechanism: The reaction proceeds via the formation of an imine, followed by protonation to an iminium ion. The isocyanide (acting as a C-nucleophile) attacks the iminium ion, followed by the addition of the carboxylate. The final step is the Mumm Rearrangement , which is the driving force of the reaction, forming the stable bis-amide bond.
Mechanistic Pathway Diagram
Figure 2: Mechanistic flow of the Ugi reaction utilizing the isocyanide carbon insertion.
Stereochemical Considerations
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Diastereoselectivity: While the (S)-isocyanide provides a chiral center, simple Ugi reactions often show low diastereoselectivity (dr ~ 1:1) unless a chiral cyclic imine or specific Lewis acid catalyst (e.g., ZnCl₂, TiCl₄) is employed.
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Racemization: The isocyanide carbon itself is stable, but the alpha-proton (benzylic) is acidic (pKa ~27). Strong bases (e.g., BuLi) can deprotonate this position, leading to immediate racemization. Avoid strongly basic conditions during downstream processing.
Part 4: Safety & Handling Protocols
Isocyanides are notorious for their odor and potential toxicity. Strict adherence to safety protocols is non-negotiable.
Odor Control (The "Bleach" Rule)
The odor of (S)-(-)-alpha-Methylbenzyl isocyanide is detectable at extremely low concentrations and can cause nausea and headaches.
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Engineering Control: All work must be performed in a high-efficiency fume hood.
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Decontamination: Glassware must never be removed from the hood unwashed. Rinse all glassware with a 10% Sodium Hypochlorite (Bleach) solution or acidic methanol (HCl/MeOH) before cleaning. This hydrolyzes the isocyanide to the odorless formamide/amine.
Toxicity & First Aid
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Inhalation: Move to fresh air immediately. Oxygen may be required.
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Skin Contact: Wash with soap and water.[2] Do not use organic solvents (increases absorption).
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Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Isocyanides can polymerize or oxidize at room temperature over time.
References
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Sigma-Aldrich. (S)-(-)-alpha-Methylbenzyl isocyanide Product Specification. Link
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Ugi, I. (1962). "The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link
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Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. Link
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Organic Syntheses. "Methyl Isocyanide" (General procedure applicable to chiral analogs). Org.[5] Synth. 1966, 46, 75. Link
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TCI Chemicals. (S)-(-)-alpha-Methylbenzyl Isocyanate vs Isocyanide Data. Link
